molecular formula C7H4BrIN2 B3070048 4-Amino-3-bromo-5-iodobenzonitrile CAS No. 1000578-00-6

4-Amino-3-bromo-5-iodobenzonitrile

Cat. No.: B3070048
CAS No.: 1000578-00-6
M. Wt: 322.93 g/mol
InChI Key: ZXCXPHSSIDEPDP-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-iodobenzonitrile is a chemical compound with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-iodobenzonitrile typically involves the halogenation of a benzonitrile derivative followed by amination. One common method involves the reaction of this compound with ethynyl trimethylsilane in the presence of copper iodide and triethylamine under an inert atmosphere . The reaction mixture is stirred at room temperature for 24 hours, followed by purification through silica gel column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and amination steps, optimized for large-scale synthesis. The use of palladium-catalyzed cross-coupling reactions may also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, such as bistriphenylphosphine palladium dichloride, are commonly used.

    Cyclization Reactions: Cyclization can be achieved using bases like triethylamine and solvents like ethyl acetate.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different halogen or functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Cyclization Reactions: Products include fused heterocyclic compounds.

Scientific Research Applications

4-Amino-3-bromo-5-iodobenzonitrile is utilized in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in organic synthesis. This combination of substituents allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

4-amino-3-bromo-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCXPHSSIDEPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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